Cas no 57816-97-4 (7-Isopropyl-1H-indole-2,3-dione)
7-Isopropyl-1H-indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-2,3-dione, 7-(1-methylethyl)-
- 7-Isopropylisatin
- 7-propan-2-yl-1H-indole-2,3-dione
- F88094
- 7-Isopropyl-1H-indole-2,3-dione
- DTXSID70483508
- XWJSENVAAAAHBN-UHFFFAOYSA-N
- 7-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione
- EN300-131650
- MFCD09737499
- SCHEMBL4197216
- SB64150
- 57816-97-4
- AKOS000148043
- 7-Isopropylindoline-2,3-dione
- ALBB-030911
-
- MDL: MFCD09737499
- Inchi: 1S/C11H11NO2/c1-6(2)7-4-3-5-8-9(7)12-11(14)10(8)13/h3-6H,1-2H3,(H,12,13,14)
- InChI Key: XWJSENVAAAAHBN-UHFFFAOYSA-N
- SMILES: O=C1C(NC2C1=CC=CC=2C(C)C)=O
Computed Properties
- Exact Mass: 189.07903
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.17
7-Isopropyl-1H-indole-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 177953-0.500g |
7-Isopropyl-1H-indole-2,3-dione |
57816-97-4 | 0.500g |
$160.00 | 2021-06-27 | ||
| Matrix Scientific | 177953-1g |
7-Isopropyl-1H-indole-2,3-dione |
57816-97-4 | 1g |
$200.00 | 2021-06-27 | ||
| TRC | I873468-50mg |
7-Isopropyl-1H-indole-2,3-dione |
57816-97-4 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | I873468-100mg |
7-Isopropyl-1H-indole-2,3-dione |
57816-97-4 | 100mg |
$115.00 | 2023-05-18 | ||
| TRC | I873468-250mg |
7-Isopropyl-1H-indole-2,3-dione |
57816-97-4 | 250mg |
$230.00 | 2023-05-18 | ||
| TRC | I873468-500mg |
7-Isopropyl-1H-indole-2,3-dione |
57816-97-4 | 500mg |
$345.00 | 2023-05-18 | ||
| Chemenu | CM240446-1g |
7-Isopropylindoline-2,3-dione |
57816-97-4 | 95%+ | 1g |
$*** | 2023-05-30 | |
| A2B Chem LLC | AG98685-1g |
7-(Propan-2-yl)-2,3-dihydro-1h-indole-2,3-dione |
57816-97-4 | 97% | 1g |
$103.00 | 2024-04-19 | |
| Ambeed | A713397-250mg |
7-Isopropylindoline-2,3-dione |
57816-97-4 | 97% | 250mg |
$47.0 | 2024-04-18 | |
| Ambeed | A713397-1g |
7-Isopropylindoline-2,3-dione |
57816-97-4 | 97% | 1g |
$141.0 | 2024-04-18 |
7-Isopropyl-1H-indole-2,3-dione Suppliers
7-Isopropyl-1H-indole-2,3-dione Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 7-Isopropyl-1H-indole-2,3-dione
Professional Introduction to 7-Isopropyl-1H-indole-2,3-dione (CAS No. 57816-97-4)
7-Isopropyl-1H-indole-2,3-dione, identified by its Chemical Abstracts Service (CAS) number 57816-97-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring an indole core with substituent groups, has garnered considerable attention due to its versatile structural framework and potential biological activities. The indole scaffold, a prominent motif in natural products and pharmacologically active agents, lends itself to diverse functionalization, making 7-Isopropyl-1H-indole-2,3-dione a valuable intermediate in drug discovery and material science applications.
The structural uniqueness of 7-Isopropyl-1H-indole-2,3-dione arises from the presence of a carbonyl group at the 2-position and another at the 3-position of the indole ring, coupled with an isopropyl substituent at the 7-position. This arrangement creates a molecular system that can engage in multiple types of interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic effects. Such features are often exploited in the design of molecules with enhanced binding affinity and selectivity towards specific enzymes or receptors.
In recent years, significant advancements have been made in understanding the pharmacological profile of indole derivatives. Studies have highlighted the potential of compounds like 7-Isopropyl-1H-indole-2,3-dione as modulators of various biological pathways. For instance, research has demonstrated its inhibitory effects on certain enzymes implicated in inflammatory responses and metabolic disorders. The dual functionality provided by the carbonyl groups allows for further derivatization, enabling the synthesis of libraries of analogs with tailored properties for therapeutic applications.
The synthesis of 7-Isopropyl-1H-indole-2,3-dione typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions. The introduction of the isopropyl group at the 7-position can be achieved through various methods, such as alkylation or Grignard reactions, depending on the synthetic strategy employed. The precision required in these synthetic steps underscores the importance of high-purity reagents and controlled reaction conditions to ensure optimal yields and minimal side products.
The chemical reactivity of 7-Isopropyl-1H-indole-2,3-dione makes it a versatile building block for more complex molecules. Its ability to undergo nucleophilic addition reactions at the carbonyl groups allows for the introduction of diverse substituents, expanding its utility in medicinal chemistry. Additionally, the indole ring can participate in metal-catalyzed cross-coupling reactions, enabling further diversification of its structural framework. These attributes make it an attractive candidate for fragment-based drug design and library screening initiatives.
The pharmacological evaluation of 7-Isopropyl-1H-indole-2,3-dione has revealed promising activities in preclinical models. Notably, studies have indicated its potential as an anti-inflammatory agent by modulating key signaling pathways involved in immune responses. Furthermore, its structural similarity to known bioactive molecules suggests that it may exhibit additional therapeutic effects upon further optimization. These findings underscore the importance of continued research into this compound and its derivatives.
In conclusion, 7-Isopropyl-1H-indole-2,3-dione (CAS No. 57816-97-4) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and diverse biological activities make it a valuable asset for scientists exploring new therapeutic strategies. As our understanding of molecular interactions evolves, compounds like this continue to play a crucial role in advancing drug discovery efforts worldwide.
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